molecular formula C15H19NO3 B13449619 (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone

(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone

Cat. No.: B13449619
M. Wt: 261.32 g/mol
InChI Key: IDJHFWFQTXWYQU-AAEUAGOBSA-N
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Description

(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both oxazolidinone and phenylmethyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylmethyl halide in the presence of a base such as sodium hydride.

    Addition of the 2-Methyl-1-oxobutyl Group: This is usually done through a nucleophilic substitution reaction where the oxazolidinone is treated with a suitable electrophile, such as a 2-methyl-1-oxobutyl halide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone nitrogen or the phenylmethyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the oxazolidinone, making it more nucleophilic.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinones depending on the electrophile used.

Scientific Research Applications

(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:

    Asymmetric Synthesis: It is used as a chiral auxiliary to induce stereoselectivity in various organic reactions.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral centers.

    Biological Studies: It serves as a model compound in studying enzyme-substrate interactions and the mechanisms of chiral recognition.

    Industrial Chemistry: The compound is used in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring can coordinate with various substrates, influencing the stereochemistry of the resulting products. Molecular targets include carbonyl compounds and other electrophiles that can interact with the oxazolidinone nitrogen or the phenylmethyl group.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
  • (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-thiazolidinone
  • (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-imidazolidinone

Uniqueness

This compound is unique due to the presence of the oxazolidinone ring, which imparts specific stereochemical properties and reactivity Compared to thiazolidinones and imidazolidinones, oxazolidinones are more stable and offer better control over stereoselective reactions

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(2S)-2-methylbutanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1

InChI Key

IDJHFWFQTXWYQU-AAEUAGOBSA-N

Isomeric SMILES

CC[C@H](C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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